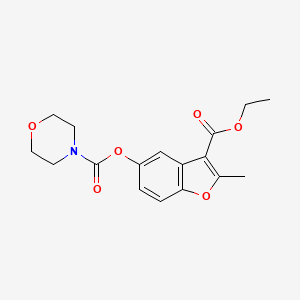

![molecular formula C11H11Cl2NOS B2772165 N-allyl-2-[(2,6-dichlorophenyl)sulfanyl]acetamide CAS No. 339097-62-0](/img/structure/B2772165.png)

N-allyl-2-[(2,6-dichlorophenyl)sulfanyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Vibrational Spectroscopic Signatures and Quantum Computational Approach

A study by Jenepha Mary et al. (2022) characterized the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide to obtain its vibrational signatures through Raman and Fourier transform infrared spectroscopy. This research utilized density functional theory (DFT) to explore the molecule's geometric equilibrium, intra-molecular hydrogen bond, and vibrational wavenumbers. Natural bond orbital analysis confirmed stereo-electronic interactions leading to stability. The study also involved in-silico docking showing inhibition activity against viruses (Jenepha Mary, Pradhan, & James, 2022).

Synthesis and Pharmacological Evaluation of Derivatives

Nafeesa et al. (2017) designed and synthesized a new series of N-substituted derivatives with multifunctional moieties, including 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, and evaluated their antibacterial and anti-enzymatic potential. The study provided insights into the synthesis process, structural elucidation, and antibacterial screening, highlighting compound 6i as a good inhibitor of gram-negative bacterial strains (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).

Enantioselective Synthesis and Characterization

Taghizadeh et al. (2016) explored the enantioselective synthesis of Modafinil, starting with the reaction of benzhydrol and thioglycolic acid to afford benzhydryl sulfanyl acetic acid. This process involved a chiral complex of titanium and diethyltartrate as a catalyst, demonstrating good yield and appropriate enantioselectivity. The synthesized compounds were characterized by various spectroscopic methods (Taghizadeh, Javidan, & Daraie, 2016).

Antibacterial and Antifungal Screening

Lahtinen et al. (2014) synthesized four sulfanilamide derivatives and performed thermal and antimicrobial studies. They characterized these compounds using spectroscopic and X-ray diffraction methods, evaluated their thermal properties, and screened them for antibacterial and antifungal activities. The study provided insights into the compounds' crystal structures, hydrogen bonding, and thermal decomposition behaviors (Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, & Naral, 2014).

Propriétés

IUPAC Name |

2-(2,6-dichlorophenyl)sulfanyl-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NOS/c1-2-6-14-10(15)7-16-11-8(12)4-3-5-9(11)13/h2-5H,1,6-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPXINROFHWZBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CSC1=C(C=CC=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol](/img/structure/B2772082.png)

![3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2772091.png)

![methyl 3-[2-({[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}methoxy)acetamido]-1-benzothiophene-2-carboxylate](/img/structure/B2772092.png)

![N-(3-Tert-butyl-1,2-oxazol-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2772102.png)